molecular formula C6H10F3NO2 B12064212 2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B12064212
M. Wt: 185.14 g/mol
InChI Key: BUSBFRZHYSGYTD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group (-COCF₃) and a branched hydroxyalkyl substituent (1-hydroxy-2-methylpropan-2-yl). The trifluoroacetyl moiety is known for its strong electron-withdrawing properties, which enhance metabolic stability and influence intermolecular interactions in biological or material systems .

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

2,2,2-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

InChI

InChI=1S/C6H10F3NO2/c1-5(2,3-11)10-4(12)6(7,8)9/h11H,3H2,1-2H3,(H,10,12)

InChI Key

BUSBFRZHYSGYTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 1-hydroxy-2-methylpropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Features Key Applications/Properties Reference
Target Compound C₆H₁₀F₃NO₂ 203.15 (calc.) -CF₃, -OH (branched hydroxyalkyl) Potential bioactive intermediate
N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5) C₃H₄F₃NO 139.07 -CF₃, -N(CH₃) Solubility enhancer, synthetic intermediate
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide C₈H₅F₃INO 315.03 -CF₃, aromatic iodine substituent Pharmaceutical intermediate
2,2,2-Trifluoro-N-(2-nitrophenyl)acetamide C₈H₅F₃N₂O₃ 246.13 -CF₃, nitro group (electron-deficient aryl) Metabolic studies, nitrobenzene analog
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide C₄H₆F₃NOS 173.16 -CF₃, -SH (thiol group) Chelation, redox-active applications
2,2,2-Trifluoro-N-methyl-N-(1-phenylpropan-2-yl)acetamide C₁₂H₁₄F₃NO 245.24 -CF₃, arylalkyl, -N(CH₃) Neuroactive compound analog

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s hydroxyl group (-OH) contrasts with electron-withdrawing groups (e.g., -NO₂ in or -I in ), which alter aromatic ring reactivity. Hydroxyl groups may enhance solubility but reduce stability under acidic conditions compared to halogenated analogs. Thiol-containing derivatives (e.g., ) exhibit distinct reactivity, such as disulfide formation or metal chelation, absent in the target compound.

Biological Activity: Aromatic derivatives like 2-iodophenyl or nitrophenyl analogs are intermediates in pharmaceuticals due to their ability to modulate electronic environments in drug scaffolds .

Metabolic Stability: Trifluoroacetyl groups generally resist enzymatic hydrolysis compared to non-fluorinated acetamides, as seen in N-methyl analogs . However, the hydroxyl group in the target compound could introduce metabolic vulnerability via oxidation or conjugation.

Pharmacological Relevance

  • Metabolic Profiling : Nitrophenyl analogs are used to study nitroreductase activity, highlighting the role of fluorination in modulating metabolic pathways .

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